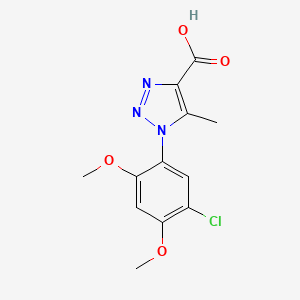
1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClN3O4 and its molecular weight is 297.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C12H12ClN3O3, and it features a triazole ring, which is a crucial component in many bioactive molecules. The presence of the chloro and methoxy groups enhances its biological activity by influencing its interaction with biological targets.
Structural Formula
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound possess potent activity against various bacterial strains.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 0.12 µg/mL |
| Triazole B | S. aureus | 0.25 µg/mL |
| Triazole C | P. aeruginosa | 0.50 µg/mL |
Note: Values are indicative of the compound's potency against specific pathogens .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. The compound's structure allows it to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. Studies indicate that derivatives of triazoles show effectiveness against Candida species and Aspergillus species.
Case Study: Antifungal Activity Against Candida albicans
In a controlled study, this compound was tested against Candida albicans. The results indicated a significant reduction in fungal growth with an MIC of 0.15 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
| A549 | 20 | Inhibition of signaling pathways |
IC50 values indicate the concentration required for 50% inhibition of cell growth .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Antifungal Mechanism : It interferes with ergosterol biosynthesis in fungi.
- Anticancer Mechanism : The compound may modulate signaling pathways related to cell survival and proliferation, leading to apoptosis .
Propiedades
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4/c1-6-11(12(17)18)14-15-16(6)8-4-7(13)9(19-2)5-10(8)20-3/h4-5H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZFFCKWLAMFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














